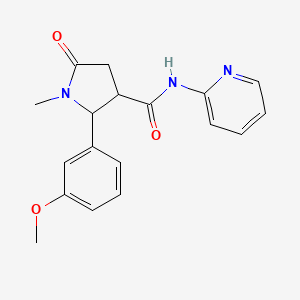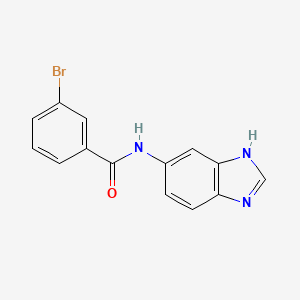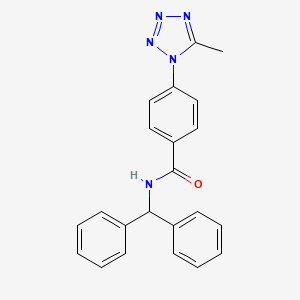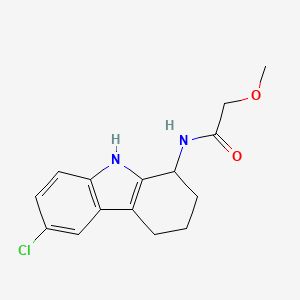
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrrolidine ring, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki coupling, using a pyridinyl boronic acid and a halogenated intermediate.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated intermediates, nucleophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.
Scientific Research Applications
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-1-methyl-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide
- 2-(3-chlorophenyl)-1-methyl-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide
- 2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
Uniqueness
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H19N3O3/c1-21-16(22)11-14(18(23)20-15-8-3-4-9-19-15)17(21)12-6-5-7-13(10-12)24-2/h3-10,14,17H,11H2,1-2H3,(H,19,20,23) |
InChI Key |
XPLOIZPOPXVEBS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NC2=CC=CC=N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B10999952.png)
![7,8-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one](/img/structure/B10999955.png)
![4-{[(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetyl]amino}benzamide](/img/structure/B10999958.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10999965.png)
![3-[(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10999969.png)
![N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide](/img/structure/B10999982.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B10999983.png)

![7-(1,3-benzodioxol-5-yl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10999990.png)
![N-(4-phenylbutan-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B10999996.png)
![(3-Phenyl-2,1-benzoxazol-5-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B10999997.png)


![N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide](/img/structure/B11000003.png)
